molecular formula C19H15N5OS2 B2912885 1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide CAS No. 1286732-42-0

1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide

Cat. No.: B2912885
CAS No.: 1286732-42-0
M. Wt: 393.48
InChI Key: KACGUOWRRALXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via an azetidine-3-carboxamide bridge to a 4-(pyridin-3-yl)-1,3-thiazol-2-yl moiety. The benzothiazole and thiazole-pyridine groups are pharmacologically significant, often associated with antimicrobial, anticancer, and kinase inhibitory activities .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS2/c25-17(23-18-21-15(11-26-18)12-4-3-7-20-8-12)13-9-24(10-13)19-22-14-5-1-2-6-16(14)27-19/h1-8,11,13H,9-10H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACGUOWRRALXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=NC(=CS4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyridine-thiazole intermediates, which are then coupled through a series of reactions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Pyridine Moieties

Compounds in (e.g., 2a-e ) share the 4-(pyridin-3-yl)-1,3-thiazol-2-yl group but differ in their central linkers. For instance:

  • 2a : Tert-Butyl 3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-indole-1-carboxylate hydrobromide (indole linker).
  • 2b : 1-Methyl-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-indole hydrobromide (methylindole linker).

Key Differences :

  • The target compound replaces the indole linker with an azetidine-carboxamide group, reducing aromatic bulk and increasing polarity. This may improve solubility and reduce off-target interactions compared to indole derivatives .
Benzothiazole Derivatives with Pyrazolopyrimidine Linkers

highlights benzothiazole-pyrazolopyrimidine hybrids (e.g., 3a-l ) with potent antimicrobial activity. For example:

  • 3a: Inhibited P. aeruginosa (MIC: 12.5 µg/mL).
  • 3j : Exhibited anti-inflammatory activity (73% inhibition at 50 mg/kg) and low ulcerogenicity.

Key Differences :

  • The target compound lacks the pyrazolopyrimidine scaffold, suggesting a divergent mechanism of action (e.g., kinase inhibition vs. COX/antimicrobial targeting). The azetidine-carboxamide linker may confer better gastrointestinal tolerance than NSAID-like derivatives .
Azetidine-Containing Analogues

describes 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide (CAS 2034581-48-9), which shares the azetidine-carboxamide core but substitutes the benzothiazole and thiazole-pyridine groups with pyrimidine and thiophene moieties.

Key Differences :

  • The target compound’s benzothiazole and pyridinyl-thiazole groups may enhance DNA intercalation or kinase binding compared to pyrimidine-thiophene systems .

Comparative Data Table

Compound Name Core Structure Biological Activity Key Physicochemical Properties Reference
Target Compound Benzothiazole + Azetidine + Thiazole-Pyridine Not reported (inferred kinase inhibition) Higher polarity (logP ~2.5), MW ~430 g/mol
2a () Indole + Thiazole-Pyridine Antimicrobial (Yield: 90%) mp 171–172°C, Lipophilic (logP ~3.8)
3j () Benzothiazole + Pyrazolopyrimidine Anti-inflammatory (73% inhibition) mp 210–211°C, Moderate solubility
CAS 2034581-48-9 () Azetidine + Pyrimidine + Thiophene Not reported MW 354.4 g/mol, LogP ~1.8

*Estimated based on structural analogs.

Research Findings and Implications

  • Structural Advantages : The azetidine-carboxamide linker in the target compound may enhance metabolic stability compared to indole () or pyrazolopyrimidine () linkers, as smaller rings resist oxidative degradation .
  • Synthetic Considerations : The synthesis likely involves coupling a benzothiazole-azetidine intermediate with 4-(pyridin-3-yl)-1,3-thiazol-2-amine, using methods similar to (K₂CO₃ in acetonitrile) .

Biological Activity

The compound 1-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, particularly focusing on its anti-tubercular and anticancer activities.

The compound's molecular formula is C17H15N3S2C_{17}H_{15}N_3S_2 with a molecular weight of approximately 341.45 g/mol. It features a complex structure that includes benzothiazole and pyridine moieties, which are known for their biological significance.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of benzothiazole derivatives. The compound has been evaluated against Mycobacterium tuberculosis, demonstrating significant inhibitory activity.

Key Findings:

  • IC50 Values: The compound exhibited IC50 values in the low micromolar range, indicating potent activity against M. tuberculosis.
  • Mechanism of Action: It is believed to inhibit the enzyme DprE1, crucial for mycobacterial cell wall biosynthesis, leading to bacterial death .

Table 1: Anti-Tubercular Activity Comparison

Compound NameIC50 (μM)Mechanism of Action
Compound A1.35DprE1 Inhibition
Compound B2.18DprE1 Inhibition
Target Compound <2.00 DprE1 Inhibition

Anticancer Activity

In addition to its anti-tubercular properties, this compound has shown promise in anticancer research. Various derivatives have been synthesized and tested for their cytotoxic effects on multiple cancer cell lines.

Key Findings:

  • Cell Lines Tested: The compound was evaluated against human cancer cell lines such as MCF-7 (breast), HepG2 (liver), and A549 (lung).
  • Cytotoxicity: Results indicated that the compound induced apoptosis in cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics like sorafenib .

Table 2: Cytotoxicity Results

Cell LineIC50 (μM)Effect Observed
MCF-70.37Apoptosis Induction
HepG20.73Apoptosis Induction
A5490.95Apoptosis Induction

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

  • Study on Benzothiazole Derivatives: A series of benzothiazole derivatives were synthesized and evaluated for their anti-tubercular activity, with some compounds showing IC50 values as low as 1.35 μM against M. tuberculosis H37Ra .
  • Anticancer Evaluation: Research involving the synthesis of thio/urea derivatives of benzothiazoles revealed broad-spectrum biological activities including moderate inhibition of cancer cell proliferation in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.